molecular formula C25H27ClO3 B11633987 7-[(3-chlorobenzyl)oxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(3-chlorobenzyl)oxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11633987
M. Wt: 410.9 g/mol
InChI Key: VRUCUWVDVQNSAW-UHFFFAOYSA-N
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Description

7-[(3-chlorophenyl)methoxy]-8-hexyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a synthetic organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have shown significant biological activities. This compound, in particular, has a unique structure that combines a chlorophenyl group with a hexyl chain, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-chlorophenyl)methoxy]-8-hexyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the chlorophenyl and hexyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of some of the steps involved. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial production of such compounds.

Chemical Reactions Analysis

Types of Reactions

7-[(3-chlorophenyl)methoxy]-8-hexyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with various biological activities.

    Medicine: It is being investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3-chlorophenyl)methoxy]-8-hexyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(3-chlorophenyl)methoxy]-8-hexyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
  • 7-hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one

Uniqueness

What sets 7-[(3-chlorophenyl)methoxy]-8-hexyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one apart from similar compounds is its unique combination of a chlorophenyl group and a hexyl chain

Properties

Molecular Formula

C25H27ClO3

Molecular Weight

410.9 g/mol

IUPAC Name

7-[(3-chlorophenyl)methoxy]-8-hexyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C25H27ClO3/c1-2-3-4-5-9-18-14-22-20-11-7-12-21(20)25(27)29-24(22)15-23(18)28-16-17-8-6-10-19(26)13-17/h6,8,10,13-15H,2-5,7,9,11-12,16H2,1H3

InChI Key

VRUCUWVDVQNSAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)Cl)OC(=O)C4=C2CCC4

Origin of Product

United States

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